Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-YL)acetate is a chemical compound with the molecular formula and a molecular weight of approximately 220.23 g/mol. This compound is categorized as a derivative of quinoxaline, which is a bicyclic structure consisting of a benzene ring fused to a pyrazine ring. Quinoxaline derivatives are known for their diverse pharmacological properties, including antitumor and antimicrobial activities .
The synthesis of Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-YL)acetate typically involves several key steps:
The reaction conditions are critical for optimizing yield and purity. Commonly used solvents include ethanol or dimethylformamide, and the reaction may require heating to facilitate the condensation process. Industrial synthesis may utilize continuous flow reactors to enhance efficiency and scalability .
The molecular structure of Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-YL)acetate features a tetrahydroquinoxaline core with an acetyl group attached via an ester linkage. The compound exhibits chirality due to the presence of multiple stereogenic centers.
Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-YL)acetate can participate in various chemical reactions:
The mechanism of action for Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-YL)acetate involves its interaction with specific molecular targets within biological systems. It may inhibit certain enzymes or modulate receptor activity, thereby influencing various cellular pathways. For instance, it has been suggested that this compound could have anticancer effects by inhibiting enzymes involved in cell proliferation .
Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-YL)acetate is typically characterized by:
The compound's chemical properties include:
Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-YL)acetate has several scientific applications:
The tetrahydroquinoxalin-3-one core represents a conformationally constrained, partially saturated variant of the classical quinoxaline structure. This modification confers crucial physicochemical advantages over the fully aromatic system, including enhanced solubility and reduced planarity, which can modulate interactions with biological targets [3]. The carbonyl group at the 3-position introduces a hydrogen-bonding acceptor site, facilitating specific molecular recognition events, while the adjacent N-H groups provide hydrogen-bonding donor capacity. This dual hydrogen-bonding capability enables the formation of intramolecular and intermolecular interactions that stabilize protein-ligand complexes, a feature exploited in several therapeutic agents [10].
Crystallographic analyses reveal that the tetrahydroquinoxalinone ring adopts a butterfly-like conformation where the benzene ring and the saturated pyrazine moiety lie in slightly non-planar orientations. This conformational flexibility allows adaptation to diverse binding pockets while the electron-deficient nature of the carbonyl-containing ring facilitates π-π stacking interactions with aromatic amino acid residues [10]. The structural importance is demonstrated by the incorporation of this core in clinical candidates targeting various kinases (PI3Kβ, FGFR, DNA-PK) and G-protein coupled receptors (GPR6) [3]. These advanced candidates leverage the core's ability to engage in multipoint hydrogen bonding while providing a rigid platform for substituent vectoring into specific binding regions.
Table 1: Therapeutic Targets of Tetrahydroquinoxalin-3-one Derivatives
Biological Target | Therapeutic Area | Representative Compound Features | Patent/Reference |
---|---|---|---|
PI3Kβ Inhibitors | Oncology | Quinoxaline and pyridopyrazine derivatives | WO2017060406A1 [3] |
FGFR Kinase Modulators | Oncology | Quinoxaline derivatives with substituted aniline groups | WO2015144803A1 [3] |
DNA-PK Inhibitors | Oncology | Substituted quinoxaline compounds | US9340557B2 [3] |
GPR6 Modulators | Neurological Disorders | Quinoxaline derivatives with aryl sulfonamides | EP2882722B1 [3] |
p70S6 Kinase Inhibitors | Oncology & Inflammation | Substituted quinoxalines and benzotriazines | WO2016170163A1 [3] |
The methyl ester moiety in Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate serves as a crucial synthetic handle that facilitates diverse chemical transformations essential for drug discovery. Positioned on the acetic acid side chain at the 2-position of the tetrahydroquinoxalinone core, this ester group enables critical molecular diversification through hydrolysis, reduction, amidation, or nucleophilic substitution reactions [5] [10]. Strategically, the ester functionality balances lipophilicity requirements for membrane permeability with the potential for conversion to more hydrophilic carboxylic acids, thereby offering a straightforward path to modulate compound polarity and pharmacokinetic properties.
In medicinal chemistry campaigns, the methyl ester is frequently employed as a carboxylic acid bioisostere that offers superior cell permeability compared to the corresponding acid, while maintaining the ability to participate in key hydrogen-bonding interactions through its carbonyl oxygen [5]. The metabolic stability of the methyl ester varies significantly based on structural context, but its presence generally reduces rapid clearance observed with free acids, potentially enhancing bioavailability. Furthermore, the ester serves as a strategic element in pro-drug design, particularly for neurological agents where esterase-mediated hydrolysis can provide targeted release of active metabolites within the central nervous system [5]. This application is specifically highlighted in research on compounds targeting neurological disorders, where the esterified derivative serves as a key intermediate to enhance drug efficacy and specificity [6] [8].
Table 2: Comparative Properties of Tetrahydroquinoxalinone Derivatives with Different C-2 Substituents
C-2 Substituent | LogP (Calculated) | Hydrolysis Rate (t₁/₂, pH 7.4) | Cell Permeability (PAMPA, nm/s) | Primary Utility |
---|---|---|---|---|
Methyl Ester | 1.35 | >24 hours | 320 | Synthetic intermediate, Prodrug approach |
Carboxylic Acid | 0.28 | N/A | 12 | Direct target engagement, Salt formation |
Amide | 0.91 | Stable | 185 | Target specificity, Metabolic stability |
Hydroxymethyl | 0.67 | Stable | 275 | Reduced reactivity, H-bond donor capacity |
The medicinal exploration of tetrahydroquinoxaline derivatives has evolved significantly from early antimicrobial applications to sophisticated targeted therapies. Initial synthetic approaches relied on the classical Hinsberg condensation (1884) between o-phenylenediamines and α-dicarbonyl compounds, which provided access to the quinoxaline core but offered limited control over stereochemistry and substitution patterns [3]. Throughout the mid-20th century, research primarily focused on antibacterial quinoxaline-1,4-di-N-oxides, with the discovery of compounds exhibiting potent activity against chloroquine-resistant Plasmodium falciparum strains (IC₅₀ values reaching 0.19 μM) [3]. These early investigations established the intrinsic bioactivity potential of the quinoxaline scaffold but were constrained by synthetic methodologies that yielded predominantly racemic mixtures.
The advent of asymmetric synthesis in the late 20th century revolutionized the field, enabling the preparation of enantiomerically enriched tetrahydroquinoxalines. Particularly significant was the development of catalytic asymmetric hydrogenation techniques using transition metal complexes. Rhodium-thiourea complexes demonstrated remarkable efficiency in quinoxaline hydrogenation under mild conditions (1 MPa H₂, room temperature), delivering tetrahydroquinoxalines with 78-96% yields and 80-99% enantiomeric excess [10]. A breakthrough emerged with iridium-catalyzed protocols that exhibited unprecedented solvent-dependent stereoselectivity: toluene or dioxane produced the R-enantiomer (93% yield, 98% ee), while ethanol favored the S-enantiomer (83% yield, 93% ee) [10]. This solvent-modulated stereocontrol provided unprecedented access to both enantiomers from a single catalyst system, significantly expanding structure-activity relationship (SAR) exploration capabilities.
The 21st century witnessed an explosion in therapeutic applications, evidenced by numerous patents filed between 2009-2017 covering kinase inhibitors, GPR6 modulators, and ORL-1 receptor ligands [3]. Contemporary innovations focus on green chemistry approaches, including microwave-assisted synthesis, catalyst-free reactions in methanol (completing in under one minute), and heterogeneous catalytic systems using molybdophosphovanadates supported on alumina (yielding 80-92% at room temperature) [10]. These methodological advances have coincided with expanding biological applications, particularly in neurological disorder research where Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate serves as a key intermediate [6] [8]. The compound's versatility as a molecular building block is further demonstrated in material science applications, where its incorporation enhances thermal stability and mechanical strength in polymeric materials [5] [8].
Table 3: Evolution of Tetrahydroquinoxaline Synthesis and Applications
Time Period | Synthetic Methodology | Key Advancement | Primary Therapeutic Focus |
---|---|---|---|
1884 | Hinsberg Condensation | Discovery of quinoxaline formation from o-PDAs and α-dicarbonyls | Antimicrobial agents |
1950-1980 | Thermal Cyclocondensation | Optimization in protic solvents (acetic acid/ethanol) | Antibacterials, Antimalarials |
1990-2000 | Early Asymmetric Synthesis | Chiral auxiliaries, Resolution techniques | Cardiovascular agents |
2005-2010 | Rhodium-Catalyzed Asymmetric Hydrogenation | Thiourea ligands, Anion binding mechanism | Kinase inhibitors (p38 MAPK) |
2010-Present | Iridium-Catalyzed Stereodivergent Hydrogenation | Solvent-controlled enantioselectivity | Targeted oncology therapies |
2015-Present | Green Chemistry Approaches (MW, Flow, Recyclable Catalysts) | Zinc ferrite catalysts, Ambient conditions | CNS disorders, Materials science |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1